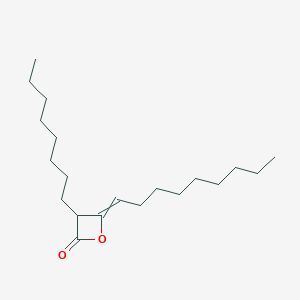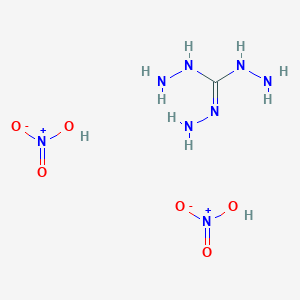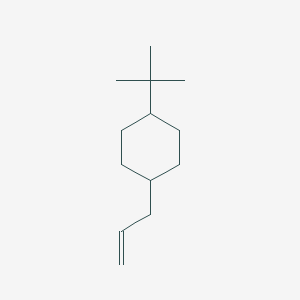
4-Nonylidene-3-octyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylidene-3-octyloxetan-2-one is a chemical compound characterized by its unique oxetane ring structure. Oxetanes are four-membered cyclic ethers known for their stability and reactivity, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylidene-3-octyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of suitable alcohols, which can be achieved through various cyclization strategies . For instance, the epoxide ring-opening followed by ring-closing reactions is a well-documented approach .
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Nonylidene-3-octyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include oxetane oxides, alcohol derivatives, and substituted oxetanes, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Nonylidene-3-octyloxetan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nonylidene-3-octyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s reactivity allows it to participate in various chemical transformations, influencing biological pathways and molecular interactions . The compound’s effects are mediated through its ability to form stable intermediates and react with nucleophiles and electrophiles .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar reactivity but different substituents.
2-Methyleneoxetane: Known for its unique reactivity and applications in synthetic chemistry.
Uniqueness: 4-Nonylidene-3-octyloxetan-2-one stands out due to its specific nonylidene and octyl substituents, which impart distinct physicochemical properties and reactivity patterns. These unique features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
58712-53-1 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-nonylidene-3-octyloxetan-2-one |
InChI |
InChI=1S/C20H36O2/c1-3-5-7-9-11-13-15-17-19-18(20(21)22-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
DFZQFLFVBAWKQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C1C(C(=O)O1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)

![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

